1-benzyl-1H-benzimidazol-5-amine

Vue d'ensemble

Description

“1-benzyl-1H-benzimidazol-5-amine” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings . They are used as building blocks in the synthesis of various drugs .

Synthesis Analysis

Benzimidazole derivatives can be synthesized using various methods . One common method involves the condensation of o-phenylenediamine with formic acid . Other methods involve the use of different reducing or redox agents .Molecular Structure Analysis

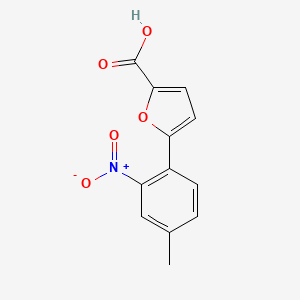

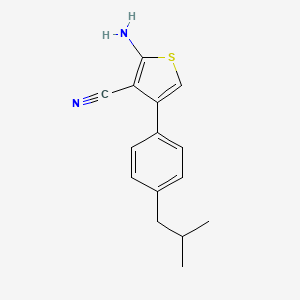

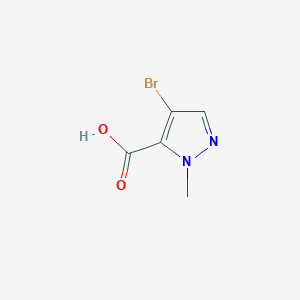

The molecular structure of “1-benzyl-1H-benzimidazol-5-amine” consists of a benzimidazole moiety attached to a benzyl group . The benzimidazole moiety itself is a bicyclic compound composed of fused benzene and imidazole rings .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also be alkylated and serves as a ligand in coordination chemistry .Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole derivatives, including “1-benzyl-1H-benzimidazol-5-amine”, have been found to possess a wide range of bioactivities, including antimicrobial activity . They have shown considerable antibacterial activity against various strains such as S. typhi .

Anthelmintic Activity

Benzimidazole compounds have been employed as effective anthelmintic drugs . They are used to treat a variety of helminth infections in humans and animals .

Antiviral Activity

Benzimidazole derivatives have also been found to exhibit antiviral properties . They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development .

Anticancer Activity

Benzimidazole derivatives have shown potential as anticancer agents . They can inhibit the growth of various cancer cells, providing a promising avenue for cancer treatment .

Material Science Applications

Benzimidazoles have been widely used in material science, such as in chemosensing, crystal engineering, fluorescence applications, and corrosion science . They have also been employed as important intermediates in organic reactions .

As Ligands for Asymmetric Catalysis

Benzimidazoles have been used as ligands for asymmetric catalysis . They can enhance the efficiency and selectivity of various catalytic reactions .

Intermediates in Dyes and Polymer Synthesis

Benzimidazoles are very important intermediates in dyes and polymer synthesis . They can contribute to the development of new dyes and polymers with improved properties .

Mécanisme D'action

Target of Action

The primary targets of 1-benzyl-1H-benzimidazol-5-amine are various enzymes involved in a wide range of therapeutic uses . The compound binds to these enzymes, inhibiting their function and leading to the desired therapeutic effects .

Mode of Action

1-benzyl-1H-benzimidazol-5-amine interacts with its targets by binding to them, thereby inhibiting their function . This interaction results in changes in the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

1-benzyl-1H-benzimidazol-5-amine affects several biochemical pathways due to its inhibitory action on various enzymes . These pathways include those involved in diabetes, cancer, microbial infections, parasitic infections, pain, viral infections, histamine responses, cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Pharmacokinetics

The pharmacokinetic properties of 1-benzyl-1H-benzimidazol-5-amine include increased stability and bioavailability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its therapeutic effects .

Result of Action

The molecular and cellular effects of 1-benzyl-1H-benzimidazol-5-amine’s action include the inhibition of various enzymes, leading to changes in the biochemical pathways they are involved in . This results in the therapeutic effects of the compound, such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, as well as effects on cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-benzyl-1H-benzimidazol-5-amine. For example, the compound has been found to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action and stability can be influenced by the pH and ionic strength of its environment .

Propriétés

IUPAC Name |

1-benzylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQCJIKCEPOTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360197 | |

| Record name | 1-Benzyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-benzimidazol-5-amine | |

CAS RN |

26530-89-2 | |

| Record name | 1-Benzyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)